molecular formula C13H18N6O B1299441 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide CAS No. 436092-97-6

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide

Cat. No. B1299441
CAS RN: 436092-97-6
M. Wt: 274.32 g/mol
InChI Key: LKXQNPJYUKURCT-UHFFFAOYSA-N
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Description

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide, also known as 4-amino-5-phenyl-2-(t-butylacetamido)tetrazole (APTBAT), is an organic compound with a molecular formula of C15H18N6O. APTBAT is a heterocyclic compound containing a tetrazole ring and an amide group. It is a white, crystalline solid that is slightly soluble in water and has a melting point of 159-161°C. APTBAT is used as a reagent in organic syntheses, as a ligand in coordination chemistry, and as an inhibitor of enzymes.

Scientific Research Applications

Chemical Structure and Biological Activity

"2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide" belongs to a class of compounds that show diverse biological activities, primarily due to the presence of a tetrazole moiety. Tetrazoles are known for their broad-spectrum biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. They serve as bioisosteres for the carboxylic acid group, which can enhance lipophilicity, bioavailability, and reduce side effects of drugs. Many tetrazole-containing compounds have been utilized in the treatment of various diseases, supported by their pharmacokinetic profile and metabolic stability, making the tetrazole moiety a significant pharmacophore in drug development (Patowary, Deka, & Bharali, 2021).

Tautomerism and Decomposition

Research on amino-tetrazoles, closely related to "this compound", has revealed insights into their tautomerization and decomposition mechanisms. Amino-tetrazoles can exist in various isomeric forms, such as 1-substitute-amino-tetrazoles and 2-substitute-amino-tetrazole, undergoing decomposition through specific pathways that involve cleavage of the tetrazole ring or nitrogen loss. These studies are critical for understanding the stability and reactivity of tetrazole-containing compounds, potentially influencing their application in medicinal chemistry (Zheng Hui-hui, 2009).

Environmental and Toxicological Studies

While not directly mentioning "this compound", studies on related compounds such as acetaminophen by-products and their degradation through advanced oxidation processes highlight the environmental impact and potential toxicities of pharmaceutical compounds. These findings emphasize the importance of assessing the biotoxicity and environmental fate of new compounds, ensuring their safe and sustainable use (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-tert-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-13(2,3)15-11(20)8-19-17-12(16-18-19)9-4-6-10(14)7-5-9/h4-7H,8,14H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXQNPJYUKURCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360629
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436092-97-6
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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